Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for N-Methyl-7H-purin-8-amine
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for N-Methyl-7H-purin-8-amine
Executive Summary
N-Methyl-7H-purin-8-amine (CAS: 23658-67-5) is a critical purine derivative utilized extensively in medicinal chemistry, primarily as a structural scaffold for kinase inhibitors and nucleic acid analogues[1]. For researchers and drug development professionals, understanding its exact physicochemical properties—specifically its molecular weight and partition coefficient (LogP)—is paramount. These parameters directly dictate the compound's pharmacokinetics, cellular permeability, and target binding affinity.
This guide provides an authoritative breakdown of these properties, the causality behind their analytical determination, and self-validating experimental workflows to ensure data integrity.
Physicochemical Profiling
The molecular architecture of N-Methyl-7H-purin-8-amine features a purine base with a methylamine group at the 8-position[1]. This specific arrangement creates a highly polar, low-molecular-weight fragment that is ideal for fragment-based drug discovery (FBDD).
Quantitative Data Summary
| Parameter | Value | Analytical Significance |
| Chemical Formula | C6H7N5 | Determines the isotopic distribution pattern for mass spectrometry[1]. |
| Molecular Weight | 149.15 g/mol | Baseline for stoichiometric calculations and molarity in assays[1]. |
| Exact Monoisotopic Mass | 149.1533 g/mol | Target mass for High-Resolution Mass Spectrometry (HRMS)[1]. |
| cLogP (Partition Coefficient) | ~0.4 ± 0.1 | Indicates moderate hydrophilicity; affects oral bioavailability and formulation. |
| Topological Polar Surface Area | ~80.5 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |
Mechanistic Role and Logical Relationships
Why do Molecular Weight and LogP matter for this specific purine? In rational drug design, a low molecular weight (<500 Da) and an optimal LogP (usually 1–3 for oral drugs) are dictated by Lipinski's Rule of Five. N-Methyl-7H-purin-8-amine serves as a starting scaffold rather than a final drug. Its exceptionally low molecular weight (149.15 g/mol ) allows chemists ample "room" to add functional groups without exceeding the 500 Da limit[1].
Furthermore, its low LogP (~0.4) ensures high aqueous solubility. Mechanistically, the purine core mimics the structure of adenosine triphosphate (ATP). This structural homology allows the molecule to competitively bind to the ATP-binding pockets of target kinases, initiating a cascade of enzyme inhibition.
Logical relationship of purine derivatives acting as competitive kinase inhibitors.
Experimental Workflows & Self-Validating Protocols
To guarantee scientific integrity, the determination of molecular weight and LogP must rely on rigorous, self-validating methodologies.
Protocol 1: Exact Mass Verification via LC-HRMS
To confirm the synthesis or purity of N-Methyl-7H-purin-8-amine, we must verify its exact mass (149.1533 g/mol )[1].
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Causality: We utilize Electrospray Ionization (ESI) in positive mode because the amine groups on the purine ring are easily protonated, yielding a strong [M+H]+ ion at m/z 150.16. ESI is chosen because it is a "soft" ionization technique, preventing the premature fragmentation of the purine core prior to detection.
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Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. (Rationale: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in positive ESI mode).
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
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Detection: Scan from m/z 100 to 500 using a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Self-Validation System: Spike the sample with an internal standard of known exact mass (e.g., caffeine, exact mass 194.0804 g/mol ). If the internal standard's detected mass deviates by >5 ppm from its theoretical mass, the mass spectrometer must be recalibrated before the purine data can be trusted.
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Protocol 2: Shake-Flask Method for LogP Determination
While computational models estimate the LogP of this compound at ~0.4, empirical validation is required for formulation and regulatory submissions.
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Causality: The shake-flask method remains the gold standard because it directly measures the thermodynamic distribution of the un-ionized molecule between a lipophilic phase (n-octanol) and a hydrophilic phase (water). HPLC retention-time approximations are faster but can be skewed by secondary interactions between the polar purine nitrogens and the silica column matrix.
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Step-by-Step Methodology:
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Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation. (Rationale: Un-saturated phases will solubilize into each other during the experiment, altering phase volumes and skewing the final concentration ratio).
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Solubilization: Dissolve 5 mg of N-Methyl-7H-purin-8-amine in 10 mL of the pre-saturated aqueous phase.
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Partitioning: Add 10 mL of the pre-saturated n-octanol phase to the aqueous solution in a glass centrifuge tube. Shake mechanically for 24 hours at a constant 25°C to reach thermodynamic equilibrium.
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Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions formed during shaking.
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Quantification: Carefully sample both phases using separate glass syringes. Quantify the concentration of the compound in each phase using the LC-MS method established in Protocol 1.
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Self-Validation System: Run a parallel flask containing a reference standard with a known, well-documented LogP (e.g., hydrocortisone, LogP 1.61). If the measured LogP of the standard deviates by >0.1 log units, the entire batch must be discarded due to likely temperature fluctuations or incomplete phase separation.
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Workflow for experimental determination of LogP using the shake-flask method.
References
- Buy n-Methyl-7h-purin-8-amine (EVT-12056106). EvitaChem.
- 6-methoxy-N-methyl-7H-purin-8-amine | C7H9N5O | CID 142660277. PubChem, National Institutes of Health (NIH).
